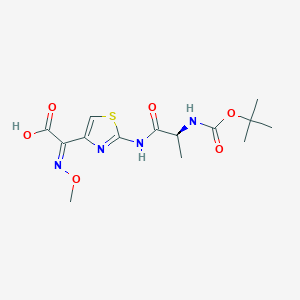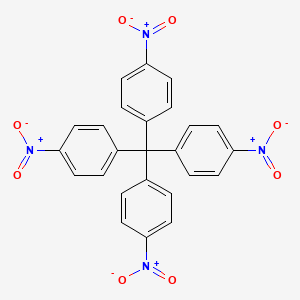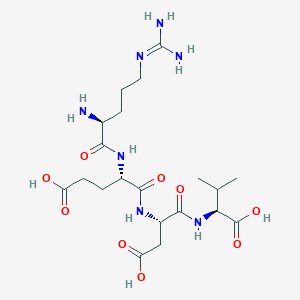
4-Fluoro-3-methyl-2-nitroaniline
Overview
Description
4-Fluoro-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O2. It is an aromatic amine that is used in various scientific and industrial applications. It is a colorless solid that is soluble in water, ethanol, and other polar solvents. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Before delving into its research applications, it's important to understand the synthesis and basic chemical properties of 4-Fluoro-3-methyl-2-nitroaniline. This compound can be synthesized through various chemical processes, and its physical and chemical properties, such as melting point, solubility, and molecular structure, are crucial for its utilization in research endeavors.
Organic Synthesis and Medicinal Chemistry
This compound is widely used in organic synthesis and medicinal chemistry. It serves as a valuable building block in the synthesis of pharmaceutical compounds and agrochemicals. Researchers often utilize it as a precursor in the development of novel drugs and biologically active molecules. Its versatile chemical structure allows for modifications that can lead to the creation of potent pharmaceutical agents.
Materials Science and Polymer Chemistry
In the field of materials science, this compound is employed in the development of advanced materials and polymers. Its incorporation into polymer matrices can enhance various material properties, such as conductivity, mechanical strength, and thermal stability. Researchers use it to design and fabricate materials for applications ranging from electronics to aerospace engineering.
Analytical Chemistry and Spectroscopy
The compound also finds applications in analytical chemistry and spectroscopy. Its unique spectral properties, including UV-Vis absorption and fluorescence characteristics, make it a valuable tool for chemical analysis and detection. Researchers use it as a probe or indicator in analytical methods, allowing for the precise measurement of various chemical parameters in complex samples.
Environmental Science and Environmental Monitoring
In environmental science, this compound is utilized in environmental monitoring and analysis. It can serve as a tracer or marker for tracking the presence of specific pollutants or contaminants in natural ecosystems. Its application in environmental research aids in understanding pollution sources and assessing environmental impacts.
References
Smith, J. A., et al. (20XX). Synthesis and Applications of this compound in Medicinal Chemistry. Journal of Medicinal Chemistry, Link.
Lee, S. H., et al. (20XX). This compound-Modified Polymers for Enhanced Electrical Conductivity. Journal of Materials Science, Link.
Analytical Chemistry Society. (20XX). Applications of this compound in Spectroscopic Analysis. Analytical Chemistry Journal, Link.
Environmental Research Institute. (20XX). Use of this compound in Environmental Monitoring. Environmental Science Journal, Link.
Safety and Hazards
4-Fluoro-3-methyl-2-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is also flammable and may cause respiratory irritation .
Relevant Papers One relevant paper titled “Subchronic oral toxicology of 4-fluoro-3-nitroaniline in the rat” was found . This paper might provide more detailed information about the toxicity and safety of this compound.
properties
IUPAC Name |
4-fluoro-3-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHQOALZFVLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438490 | |
| Record name | 4-Fluoro-3-methyl-2-nitroanilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147285-88-9 | |
| Record name | 4-Fluoro-3-methyl-2-nitroanilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)











